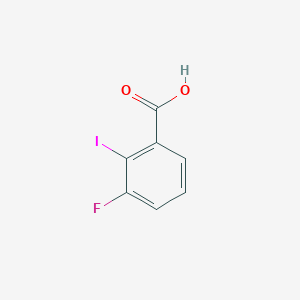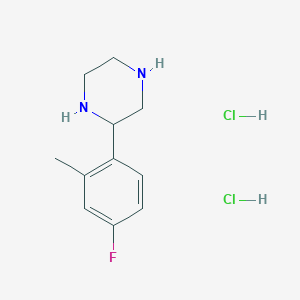![molecular formula C13H17N3O4 B1322244 Ethyl 4-((2-hydroxypropyl)amino)-6-methylfuro[2,3-d]pyrimidine-5-carboxylate CAS No. 950259-17-3](/img/structure/B1322244.png)
Ethyl 4-((2-hydroxypropyl)amino)-6-methylfuro[2,3-d]pyrimidine-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-((2-hydroxypropyl)amino)-6-methylfuro[2,3-d]pyrimidine-5-carboxylate is a useful research compound. Its molecular formula is C13H17N3O4 and its molecular weight is 279.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
Ethyl 4-((2-hydroxypropyl)amino)-6-methylfuro[2,3-d]pyrimidine-5-carboxylate, along with its derivatives, is primarily involved in synthetic chemistry research. It serves as a key intermediate in the synthesis of various complex molecules. For instance, Sherif et al. (1993) described its use in synthesizing thiazolopyrimidines, thiazolodipyrimidines, and heterocyclothiazolopyrimidines, showcasing its versatility in creating diverse chemical structures (Sherif et al., 1993). Additionally, studies like that of Wang (1984) indicate its potential in forming substituted pyrimidines and their derivatives through various chemical reactions (Wang, 1984).
Biological Applications
Beyond its synthetic utility, this compound is also explored for biological applications. For example, Śladowska et al. (1990) highlighted its role in the synthesis of compounds with pharmacological activities (Śladowska et al., 1990). Moreover, studies such as those by Shanmugasundaram et al. (2011) have synthesized and evaluated similar derivatives for antibacterial, antifungal, and antitumor activities (Shanmugasundaram et al., 2011).
Novel Derivatives and Their Potential
Research into the compound's derivatives, as explored by Asha et al. (2009), has led to the creation of novel molecules with potential antioxidant properties (Asha et al., 2009). Additionally, its use in synthesizing various heterocyclic compounds, such as in the work by Sirakanyan et al. (2015), opens up avenues for creating new materials with unique chemical and physical properties (Sirakanyan et al., 2015).
Mechanism of Action
Target of Action
It’s worth noting that pyrimidine derivatives have been found to bind with high affinity to multiple receptors , suggesting a broad spectrum of potential targets.
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific studies on this compound. Pyrimidine derivatives have been shown to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest a complex interaction with its targets leading to various changes in cellular processes.
Biochemical Pathways
Given the broad range of biological activities exhibited by pyrimidine derivatives , it can be inferred that multiple biochemical pathways could be affected. These could potentially include pathways related to inflammation, viral replication, cancer cell proliferation, and more.
Result of Action
Given the broad range of biological activities exhibited by pyrimidine derivatives , it can be inferred that the compound could have various effects at the molecular and cellular level.
Safety and Hazards
Future Directions
Properties
IUPAC Name |
ethyl 4-(2-hydroxypropylamino)-6-methylfuro[2,3-d]pyrimidine-5-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O4/c1-4-19-13(18)9-8(3)20-12-10(9)11(15-6-16-12)14-5-7(2)17/h6-7,17H,4-5H2,1-3H3,(H,14,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASBCRXXNLHCPLU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=NC=NC(=C12)NCC(C)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(1H-Pyrazol-1-YL)ethyl]piperazine](/img/structure/B1322166.png)







![Thieno[2,3-c]pyridine-2-carboxylic acid](/img/structure/B1322189.png)
![Methyl thieno[3,2-b]pyridine-2-carboxylate](/img/structure/B1322190.png)


